4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Overview
Description
The compound “4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a bromomethyl group attached to it. Additionally, it has an isobutyl group and a pyrazol ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridine and pyrazol rings. The bromomethyl group would likely cause the molecule to be polar, and the presence of nitrogen in the rings would also contribute to its polarity .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, so it could be replaced by other groups in a nucleophilic substitution reaction. The pyridine and pyrazol rings might also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRHBUAHQLYCNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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